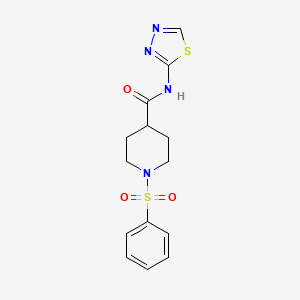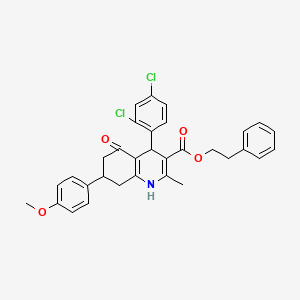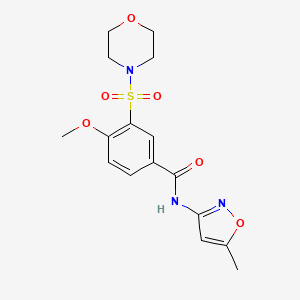
1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide, also known as PTPRZ1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit PTPRZ1, a protein tyrosine phosphatase receptor that is involved in various cellular processes, including cell growth, differentiation, and migration.
Wirkmechanismus
1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide inhibits 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide by binding to the catalytic domain of the protein. 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide is a receptor protein tyrosine phosphatase that regulates various cellular processes by dephosphorylating tyrosine residues on target proteins. Inhibition of 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide using 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide results in the accumulation of phosphorylated tyrosine residues on target proteins, leading to altered cellular processes.
Biochemical and Physiological Effects
1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been shown to inhibit cancer cell growth, invasion, and migration. In neurological disorders research, 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been shown to reduce demyelination and improve motor function. In autoimmune diseases research, 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been shown to reduce T-cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide in lab experiments include its specificity for 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide, its ability to inhibit 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide in various diseases, and its potential therapeutic applications. The limitations of using 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurological disorders, and autoimmune diseases. Another direction is to develop more potent and selective 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide inhibitors with improved safety and efficacy profiles. Additionally, future research could focus on the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide involves the reaction of 4-piperidinecarboxylic acid with thionyl chloride to form 4-piperidinecarbonyl chloride. The resulting compound is then reacted with 1,3,4-thiadiazol-2-amine to form 4-piperidinecarboxamide-1,3,4-thiadiazol-2-yl. Lastly, the compound is reacted with phenylsulfonyl chloride to form 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases. In cancer research, 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been found to be overexpressed in various types of cancer, including glioblastoma, breast cancer, and lung cancer. Inhibition of 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide using 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been shown to reduce cancer cell growth and invasion.
In neurological disorders research, 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been found to play a role in the development and progression of multiple sclerosis. Inhibition of 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide using 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been shown to reduce demyelination and improve motor function in animal models of multiple sclerosis.
In autoimmune diseases research, 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been found to be involved in the regulation of T-cell activation. Inhibition of 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide using 1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been shown to reduce T-cell activation and cytokine production.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c19-13(16-14-17-15-10-22-14)11-6-8-18(9-7-11)23(20,21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDJKWSAUSGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
![3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5222052.png)
amino]benzamide](/img/structure/B5222053.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)
![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)

![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)
![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)

![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)
